molecular formula C12H15NO3 B14915571 5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione

5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione

Cat. No.: B14915571
M. Wt: 221.25 g/mol
InChI Key: PMCIEXIFDVFAMQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione is a synthetic organic compound that belongs to the class of cyclohexane derivatives. This compound features a cyclohexane ring substituted with a 1,2-oxazole moiety and two methyl groups. The presence of the oxazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with 5,5-dimethylcyclohexane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced cyclohexane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H15NO3/c1-7-4-10(16-13-7)11-9(15)5-8(14)6-12(11,2)3/h4,11H,5-6H2,1-3H3

InChI Key

PMCIEXIFDVFAMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2C(=O)CC(=O)CC2(C)C

Origin of Product

United States

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